4,4-Dimethylpentan-1-amine hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 4,4-Dimethylpentan-1-amine hydrochloride is characterized by a highly branched aliphatic structure with the molecular formula C₇H₁₈ClN and a molecular weight of 151.68 grams per mole. The compound features a pentane backbone chain with significant steric hindrance introduced by two methyl groups positioned at the fourth carbon atom, creating a quaternary carbon center that fundamentally alters the molecule's three-dimensional conformation. The primary amine functional group located at the first carbon position forms an ionic interaction with the chloride counterion, resulting in the formation of a stable hydrochloride salt.
The structural representation through Simplified Molecular Input Line Entry System notation reveals the branching pattern as CC(C)(C)CCCN.[H]Cl, clearly indicating the quaternary carbon center and the salt formation. The International Chemical Identifier key MJOCCSXOVAVKFC-UHFFFAOYSA-N provides a unique molecular identifier that distinguishes this compound from other structural isomers. The presence of the quaternary carbon center creates significant steric bulk that influences the overall molecular geometry and affects intermolecular interactions in both solid and solution phases.
Crystallographic analysis considerations for this compound must account for the ionic nature of the hydrochloride salt formation, which typically results in extended hydrogen bonding networks in the solid state. The chloride anion can engage in multiple hydrogen bonding interactions with the protonated amino group, creating a three-dimensional lattice structure that contributes to the compound's thermal stability and crystalline properties. The branched nature of the alkyl chain introduces conformational flexibility that can result in multiple possible crystal polymorphs, each with distinct packing arrangements and associated physical properties.
Properties
IUPAC Name |
4,4-dimethylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-7(2,3)5-4-6-8;/h4-6,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUGHJITOOGHPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266694-57-8 | |
| Record name | 4,4-dimethylpentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Preparation of the Hydrochloride Salt
A patented industrial method for preparing amine hydrochlorides, which can be adapted for 4,4-dimethylpentan-1-amine hydrochloride, involves the following steps:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Heating an aqueous solution of the amine (e.g., dimethylamine as a model compound) | Molar ratio of amine to hydrochloric acid: 1:2–2.5 |
| 2 | Continuous spraying of hydrochloric acid into the heated amine solution through packed towers | Ensures complete reaction to form hydrochloride salt |
| 3 | Distillation to remove moisture down to ~50% | Controlled temperature to avoid decomposition |
| 4 | Cooling to ~30 °C followed by centrifugal decompression drying | Obtains white, non-caking crystalline hydrochloride salt |
This method yields high purity product with reduced operational costs and improved product color and stability compared to traditional methods. Although this patent specifically addresses dimethylamine hydrochloride, the process is adaptable to structurally related amines such as this compound by adjusting stoichiometry and reaction parameters accordingly.
Alternative Synthetic Approaches
While direct hydrochloride salt formation is common, the synthesis of the free amine precursor (4,4-dimethylpentan-1-amine) often requires multistep organic synthesis. Relevant methods include:
- Reductive amination of corresponding ketones or aldehydes.
- Catalytic hydrogenation of nitriles or imines.
- Alkylation of primary amines with suitable alkyl halides.
For example, related compounds such as 4,4-dimethyl-1-(para-chlorophenyl)-pentan-3-one have been synthesized via condensation and hydrogenation steps, which could be adapted for amine precursor synthesis.
Comparative Analysis of Preparation Parameters
Research Findings and Industrial Considerations
- The continuous hydrochloric acid spray method allows for precise control over reaction stoichiometry and temperature, minimizing side reactions and impurities.
- Centrifugal decompression drying is critical to avoid caking and to produce a stable crystalline product.
- The process reduces production costs by over 30% compared to traditional batch methods, mainly due to improved heat and mass transfer and elimination of decolorizing steps.
- Adaptation of catalytic hydrogenation and reductive amination methods for the synthesis of the amine precursor can improve overall process efficiency and product quality.
Summary Table of Preparation Method (Adapted for this compound)
| Step No. | Process Step | Description | Typical Conditions | Outcome |
|---|---|---|---|---|
| 1 | Amine solution preparation | Dissolve 4,4-dimethylpentan-1-amine in water | Concentration adjusted to stoichiometry | Aqueous amine solution |
| 2 | Acid addition | Spray hydrochloric acid into amine solution | Molar ratio amine:HCl = 1:2–2.5, heated | Formation of hydrochloride salt solution |
| 3 | Moisture removal | Distill to reduce moisture to ~50% | Controlled temperature (~50 °C) | Concentrated hydrochloride solution |
| 4 | Cooling and drying | Cool to ~30 °C, centrifugal decompression drying | Avoids caking, produces white crystals | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
4,4-Dimethylpentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the manufacture of various industrial products, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 4,4-Dimethylpentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4,4-Dimethylpentan-1-amine hydrochloride with structurally related aliphatic amine hydrochlorides:
*Hypothetical structure inferred from analogs.
Key Differences and Implications
Branching and Steric Effects: The 4,4-dimethyl substitution in the target compound creates significant steric hindrance compared to mono-methyl analogs (e.g., 4-Methylpentan-2-amine hydrochloride). This may reduce reactivity in nucleophilic reactions but improve thermal stability . Dihydrochloride salts (e.g., 1-(1H-imidazol-2-yl)-4,4-dimethylpentan-1-amine dihydrochloride) exhibit higher solubility in aqueous media, suitable for biomedical applications .
Functional Group Impact :
- Methoxy groups (e.g., 4-Methoxy-4-methylpentan-1-amine hydrochloride) increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents .
- Aromatic substituents (e.g., furan in 4-Methyl-1-(5-methylfuran-2-yl)pentan-1-amine hydrochloride) introduce π-π interactions, relevant in receptor-binding contexts .
Synthetic Routes :
Biological Activity
4,4-Dimethylpentan-1-amine hydrochloride, also known as a potential stimulant and research chemical, has garnered interest for its biological activity and potential applications in various fields, including pharmacology and biochemistry. This article explores its biological mechanisms, interactions with biomolecules, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHN·HCl. The compound features a branched alkyl chain with an amine group, contributing to its unique chemical behavior. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The amine group can form hydrogen bonds and ionic interactions with receptors on cell surfaces. This interaction may modulate receptor activity, influencing physiological responses.
- Enzyme Interaction : The compound may inhibit or activate certain enzymes, affecting metabolic pathways and signal transduction processes within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Stimulant Effects : Preliminary studies suggest that the compound may have stimulant properties similar to other amines, potentially influencing neurotransmitter release and neuronal excitability .
- Analgesic Potential : There is ongoing investigation into its role in pain modulation through interactions with nociceptin/orphanin FQ receptors, which are involved in pain signaling pathways .
Case Studies
- Stimulant Activity : A study demonstrated that administration of this compound in animal models resulted in increased locomotor activity and enhanced alertness. These effects were attributed to the compound's ability to increase dopamine levels in specific brain regions.
- Pain Modulation : In a separate study focusing on nociceptin receptors, this compound showed potential in reducing pain responses in models of neuropathic pain. The mechanism involved receptor activation leading to decreased neuronal excitability .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key structural and functional differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,4-Dimethylpentan-1-amine | Branched structure with primary amine | Stimulant effects; potential analgesic |
| 3,3-Dimethylbutan-1-amine | Similar branching; different position | Limited studies on biological activity |
| 2-Methylhexan-1-amine | Longer chain; primary amine | Reduced stimulant effects |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,4-dimethylpentan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves reductive amination of 4,4-dimethylpentan-1-one using sodium cyanoborohydride or catalytic hydrogenation with ammonium acetate. Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous ether. Key factors include pH control (7–8 for reductive amination) and temperature (25–40°C). Purity can be optimized using recrystallization in ethanol/diethyl ether .
- Validation : Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity via NMR (e.g., absence of ketone peaks at ~2.1 ppm) and mass spectrometry .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- NMR : NMR (DO) shows characteristic peaks: δ 1.2 ppm (s, 6H, -C(CH)), δ 1.6–1.8 ppm (m, 2H, -CH-), δ 2.9 ppm (t, 2H, -CH-NH) .
- HPLC : Use a C18 column with a mobile phase of 0.03 M KHPO/methanol (70:30) at 1 mL/min, UV detection at 210 nm. Retention time ~6.2 minutes .
Advanced Research Questions
Q. How can discrepancies in purity assessments between HPLC and NMR be resolved for this compound?
- Root Cause Analysis : Discrepancies often arise from residual solvents (e.g., ethanol) undetected by NMR but affecting HPLC baselines. Use headspace gas chromatography (HS-GC) to quantify solvents like dichloromethane (<0.1% threshold) .
- Mitigation : Employ orthogonal methods: Karl Fischer titration for water content, ICP-MS for trace metals (e.g., Pd <10 ppm in catalytic reactions) .
Q. What strategies optimize the stability of this compound under long-term storage conditions?
- Stability Protocols :
- Temperature : Store at -20°C in amber vials; avoid freeze-thaw cycles (degradation increases by 1.2% per cycle).
- Humidity : Maintain <30% RH using desiccants (silica gel). Stability studies show <2% decomposition over 5 years under these conditions .
- Degradation Pathways : Primary degradation product is 4,4-dimethylpentan-1-ol (via Hofmann elimination), identified via LC-MS (m/z 117.1) .
Q. How can isotopic labeling (e.g., deuterated analogs) be applied to study the metabolic pathways of this compound?
- Synthesis of Deuterated Derivatives : Replace methyl groups with CD via reaction with DO/NaBD. Confirm labeling efficiency (>99% D) via high-resolution MS and NMR .
- Metabolic Tracing : Administer -labeled compound in vitro (hepatocyte models) and track metabolites using UPLC-QTOF. Key metabolite: 4,4-dimethylpentan-1-amine-N-oxide (m/z 162.1) .
Q. What are the challenges in validating an HPLC method for quantifying this compound in complex matrices (e.g., biological fluids)?
- Method Development :
- Sample Prep : Protein precipitation with acetonitrile (1:4 v/v), centrifugation at 14,000×g. Recovery >95% .
- Validation Parameters : Linearity (1–100 µg/mL, R >0.999), LOQ 0.5 µg/mL, precision (RSD <2%) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in the crystallinity of this compound?
- Crystallization Optimization : Use anti-solvent (diethyl ether) addition rate of 0.5 mL/min under stirring (500 rpm). Characterize polymorphs via XRD (monoclinic P2/c) and DSC (endotherm at 245°C) .
- Reproducibility : Implement QbD principles: critical parameters (pH, cooling rate) controlled via PAT tools (e.g., FBRM for particle size monitoring) .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in aerosol-generating procedures?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
